N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide
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Description
N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Synthesis and Antimicrobial Activities : Research has shown that derivatives of tetrahydrobenzo[b]thiophene exhibit significant activities against bacterial and fungal strains. These derivatives include compounds related to the structure of N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide (Babu, Pitchumani, & Ramesh, 2013).
Synthesis and Crystal Structure
- Photophysical Properties and Synthesis : The structural and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a compound related to the target molecule, has been studied, showcasing the potential of these compounds in materials science (Petrovskii et al., 2017).
Chemical Reactions and Mechanisms
- Cyclic Aminooxycarbenes Study : The study of oxazolidin-2-ylidenes, which share a structural resemblance to the target compound, has revealed insights into nucleophilic carbene reactions and amide rotation (Couture & Warkentin, 1997).
- Synthesis of Benzimidazole Fused-1,4-Oxazepines : Benzimidazole-tethered oxazepine heterocyclic hybrids, closely related to the target compound, have been synthesized and studied for their molecular structure and potential nonlinear optical (NLO) properties (Almansour et al., 2016).
Applications in Polymer Science
- Aromatic Polyamides with Oxazolediyl Structure : Novel aromatic polyamides having 2-methyl-4,5-oxazolediyl units, structurally akin to the target compound, have been synthesized, indicating high thermal properties and good solubility, useful in the field of advanced polymers (Akutsu et al., 1998).
Properties
IUPAC Name |
N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-5-19(25)22-14-7-9-18(13(2)10-14)30(27,28)24-15-6-8-17-16(11-15)23-20(26)21(3,4)12-29-17/h6-11,24H,5,12H2,1-4H3,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMCKFHRAMPNSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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